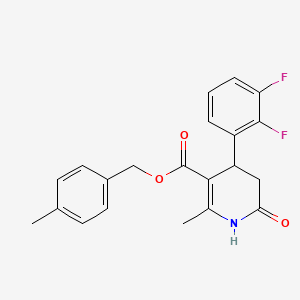![molecular formula C24H24BrNO3 B11432349 6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11432349.png)
6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, an ethoxy group, and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a dihydrobenzoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps:
Bromination: The starting material, 4-phenylquinolinone, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Ethoxylation: The brominated intermediate is then subjected to ethoxylation using ethyl iodide and a base such as potassium carbonate.
Propan-2-yloxylation: The ethoxylated product is further reacted with isopropyl bromide in the presence of a base like sodium hydride to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the quinolinone core can yield dihydroquinolinone derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-phenylquinolinone: Lacks the bromine, ethoxy, and propan-2-yloxy groups.
6-bromo-4-phenylquinolinone: Lacks the ethoxy and propan-2-yloxy groups.
4-[3-ethoxy-4-(propan-2-yloxy)phenyl]quinolinone: Lacks the bromine atom.
Uniqueness
6-bromo-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to the presence of all three substituents (bromine, ethoxy, and propan-2-yloxy) on the quinolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H24BrNO3 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
6-bromo-4-(3-ethoxy-4-propan-2-yloxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C24H24BrNO3/c1-4-28-22-11-15(9-10-21(22)29-14(2)3)18-13-23(27)26-24-17-8-6-5-7-16(17)20(25)12-19(18)24/h5-12,14,18H,4,13H2,1-3H3,(H,26,27) |
InChI Key |
KSEOQJWDTVKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11432277.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11432281.png)
![3-(4-butylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432298.png)
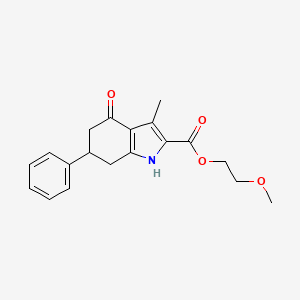
![7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride](/img/structure/B11432316.png)
![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11432321.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11432325.png)
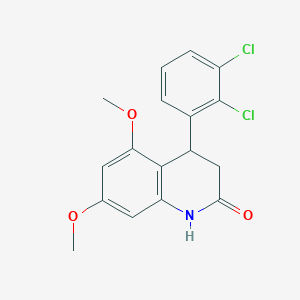
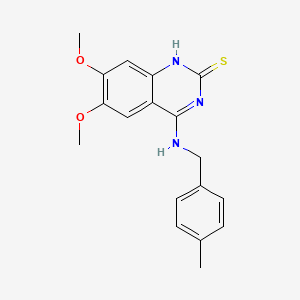
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432341.png)
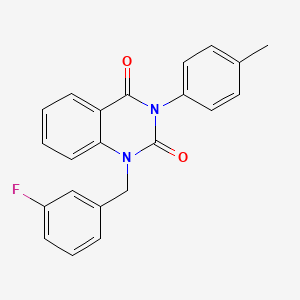
![3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid](/img/structure/B11432357.png)
